

An In-depth Technical Guide to 2-Ethyl-3-methylbut-1-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-3-methylbut-1-ene**

Cat. No.: **B13780073**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, spectroscopic characterization, and reactivity of **2-Ethyl-3-methylbut-1-ene**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

2-Ethyl-3-methylbut-1-ene is an unsaturated hydrocarbon with the molecular formula C₇H₁₄.
[1][2][3] Its structure features a terminal double bond and a branched alkyl chain. The IUPAC name clearly defines its structure: a four-carbon butene chain with the double bond at the first position, an ethyl group at the second carbon, and a methyl group at the third carbon.

Synonyms: 3-Methyl-2-ethyl-1-butene, 2-Methyl-3-methylenepentane.[1][2][3]

The key physicochemical properties of **2-Ethyl-3-methylbut-1-ene** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₇ H ₁₄
Molecular Weight	98.19 g/mol [1]
CAS Number	7357-93-9 [1] [2] [3]
Boiling Point	85.1 °C at 760 mmHg [3]
Density	0.704 g/cm ³ [3]
Refractive Index	1.4024 [3]
Melting Point	-124.4 °C (estimate) [3]
Flash Point	108 °C [3]

Synthesis of 2-Ethyl-3-methylbut-1-ene

The synthesis of **2-Ethyl-3-methylbut-1-ene** can be achieved through several established organic chemistry methodologies. The most common and regioselective methods include the Wittig reaction and the dehydration of a corresponding tertiary alcohol.

Wittig Reaction (Proposed Experimental Protocol)

The Wittig reaction is a highly effective method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides.[\[4\]](#)[\[5\]](#)[\[6\]](#) For the synthesis of **2-Ethyl-3-methylbut-1-ene**, the reaction would involve 3-methyl-2-butanone and the ylide generated from ethyltriphenylphosphonium bromide.

Reaction Scheme:

Experimental Protocol:

- Step 1: Preparation of the Phosphonium Ylide.
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF).

- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong base, such as n-butyllithium (1.0 eq), dropwise via syringe. The formation of the ylide is indicated by the appearance of a characteristic orange or red color.
- Stir the mixture at 0 °C for 1 hour.
- Step 2: Reaction with the Ketone.
- To the ylide solution at 0 °C, add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Step 3: Work-up and Purification.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by fractional distillation to yield pure **2-Ethyl-3-methylbut-1-ene**.

Dehydration of 2-Ethyl-3-methylbutan-2-ol

An alternative synthetic route involves the acid-catalyzed dehydration of 2-ethyl-3-methylbutan-2-ol.^{[7][8][9]} This tertiary alcohol can be prepared via a Grignard reaction between 3-methyl-2-butanone and ethylmagnesium bromide. The subsequent dehydration typically yields a mixture of alkene isomers, with the Zaitsev and Hofmann products being the major and minor products, respectively.

Spectroscopic Data

The structural elucidation of **2-Ethyl-3-methylbut-1-ene** is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the connectivity of atoms in the molecule.

^{13}C NMR Chemical Shifts (CDCl_3):[\[1\]](#)[\[10\]](#)

Carbon Atom	Chemical Shift (δ , ppm)
C1 ($=\text{CH}_2$)	~ 108.5
C2 ($-\text{C}(\text{Et})=$)	~ 153.2
C3 ($-\text{CH}(\text{Me})_2$)	~ 33.8
C4 ($-\text{CH}(\text{CH}_3)_2$)	~ 21.5 (x2)
C5 ($-\text{CH}_2\text{CH}_3$)	~ 24.1
C6 ($-\text{CH}_2\text{CH}_3$)	~ 12.9

^1H NMR Spectral Data (Predicted):

- $\delta \sim 4.7\text{-}4.9$ ppm (m, 2H): Protons on the terminal double bond ($=\text{CH}_2$).
- $\delta \sim 2.0\text{-}2.2$ ppm (q, 2H): Methylene protons of the ethyl group ($-\text{CH}_2\text{CH}_3$).
- $\delta \sim 1.8\text{-}2.0$ ppm (sept, 1H): Methine proton of the isopropyl group ($-\text{CH}(\text{CH}_3)_2$).
- $\delta \sim 1.0\text{-}1.2$ ppm (t, 3H): Methyl protons of the ethyl group ($-\text{CH}_2\text{CH}_3$).
- $\delta \sim 0.9\text{-}1.0$ ppm (d, 6H): Methyl protons of the isopropyl group ($-\text{CH}(\text{CH}_3)_2$).

Infrared (IR) Spectroscopy

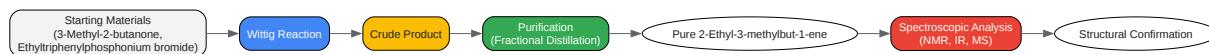
The IR spectrum of **2-Ethyl-3-methylbut-1-ene** exhibits characteristic absorption bands for an alkene.[\[1\]](#)

Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration
~3080	=C-H stretch
~2960-2850	C-H stretch (alkyl)
~1645	C=C stretch
~890	=C-H bend (out-of-plane)

Mass Spectrometry

The mass spectrum of **2-Ethyl-3-methylbut-1-ene** shows a molecular ion peak and characteristic fragmentation patterns.[\[1\]](#)[\[11\]](#)


Key Mass Spectrometry Data:

m/z	Interpretation
98	Molecular ion [M] ⁺
83	[M - CH ₃] ⁺
69	[M - C ₂ H ₅] ⁺
55	[M - C ₃ H ₇] ⁺

Reactivity and Chemical Transformations

The reactivity of **2-Ethyl-3-methylbut-1-ene** is primarily dictated by the presence of the carbon-carbon double bond. It undergoes typical electrophilic addition reactions.

The general workflow for the synthesis and characterization of **2-Ethyl-3-methylbut-1-ene** via the Wittig reaction is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-3-methylenepentane | C7H14 | CID 81818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. open.bu.edu [open.bu.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. spectrabase.com [spectrabase.com]
- 11. 1-Butene, 2-ethyl-3-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethyl-3-methylbut-1-ene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13780073#2-ethyl-3-methylbut-1-ene-structural-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com